Malonic acid di-tert-butyl ester, 2-(3,5-dinitropyridin-2-yl)-
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Overview
Description
DI(TERT-BUTYL) 2-(3,5-DINITRO-2-PYRIDYL)MALONATE is an organic compound that features a malonate ester functional group attached to a pyridine ring substituted with two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(TERT-BUTYL) 2-(3,5-DINITRO-2-PYRIDYL)MALONATE typically involves the esterification of malonic acid with tert-butyl alcohol in the presence of an acid catalyst, followed by nitration of the pyridine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
DI(TERT-BUTYL) 2-(3,5-DINITRO-2-PYRIDYL)MALONATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of malonic acid derivatives.
Scientific Research Applications
DI(TERT-BUTYL) 2-(3,5-DINITRO-2-PYRIDYL)MALONATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which DI(TERT-BUTYL) 2-(3,5-DINITRO-2-PYRIDYL)MALONATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the ester groups can undergo hydrolysis, releasing active intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but lacks the nitro groups.
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Similar ester groups but different substitution on the pyridine ring.
Properties
Molecular Formula |
C16H21N3O8 |
---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
ditert-butyl 2-(3,5-dinitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C16H21N3O8/c1-15(2,3)26-13(20)11(14(21)27-16(4,5)6)12-10(19(24)25)7-9(8-17-12)18(22)23/h7-8,11H,1-6H3 |
InChI Key |
ZTNGTBDPAZPJRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
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